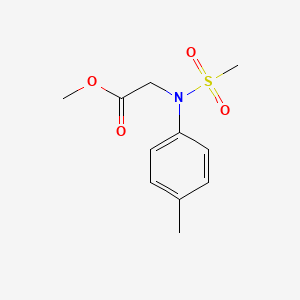

methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate

Description

Methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate is a glycine-derived compound featuring a 4-methylphenyl group and a methylsulfonyl moiety. For example, HSP1604 (a derivative with additional substituents) exhibits potent inhibition of ERRα transcriptional activity, suppressing cancer cell proliferation and migration . This suggests that the methylsulfonyl and aryl groups in the target compound may contribute to interactions with biological targets like nuclear receptors or enzymes involved in cancer pathways.

The compound’s synthesis likely follows methods analogous to those described for similar glycinate esters, such as alkylation of sulfonamide intermediates with bromoacetate derivatives under basic conditions . Its ester group (methyl) may influence metabolic stability compared to ethyl or amide analogs.

Properties

IUPAC Name |

methyl 2-(4-methyl-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-9-4-6-10(7-5-9)12(17(3,14)15)8-11(13)16-2/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNDWFRULUAVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate typically involves the reaction of glycine with 4-methylphenyl isocyanate and methylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group in the 4-methylphenyl moiety can be reduced to an amine.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted glycinates depending on the reagents used.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate has been investigated for its anti-inflammatory properties. Compounds with similar sulfonyl groups have shown promise as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. Research indicates that derivatives of this compound may enhance selectivity towards COX-2, potentially leading to fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor activity. Compounds with similar structural motifs have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The presence of the sulfonyl group may enhance the compound's ability to interact with biological targets involved in tumor growth .

Drug Development

The compound is being explored for its potential as a lead compound in drug development due to its favorable pharmacokinetic properties. Its ability to modulate enzyme activity makes it a candidate for further optimization in drug formulation .

Delivery Systems

Research into delivery systems for this compound is ongoing, focusing on enhancing bioavailability and targeted delivery to specific tissues, particularly in cancer therapy . Liposomal formulations are being studied to improve the therapeutic index of this compound while minimizing systemic toxicity.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

Receptor Modulation: The compound may interact with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Methoxy groups (e.g., ) may improve solubility but reduce metabolic stability.

- Ester vs. Amide Linkages : Methyl/ethyl esters () are more prone to hydrolysis than amides (), affecting bioavailability.

- Sulfonyl Group Variations : Methylsulfonyl () vs. aryl-sulfonyl () groups alter steric and electronic profiles, influencing target selectivity.

Physicochemical Properties

Biological Activity

Methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate is a compound that belongs to the class of sulfonyl-containing amino acid derivatives. Its biological activity has been a subject of research due to its potential therapeutic applications, particularly in medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant case studies, supplemented by data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO4S, with a molecular weight of 273.32 g/mol. The structure includes a methylsulfonyl group attached to a glycine backbone, with a para-methylphenyl substituent. The presence of these functional groups suggests significant potential for interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H15NO4S |

| Molecular Weight | 273.32 g/mol |

| Solubility | Varies in organic solvents and water |

| Functional Groups | Methylsulfonyl, Glycine, Aromatic ring |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It can bind to the active sites of certain enzymes, inhibiting their normal function. This property is particularly relevant in the context of anti-inflammatory and analgesic effects.

- Receptor Modulation : The compound may interact with cell surface receptors, altering signal transduction pathways which can lead to various physiological effects such as modulation of pain perception or inflammatory responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.

- Analgesic Properties : Its potential role as an analgesic has been highlighted in various studies, indicating efficacy in pain relief mechanisms.

- Antitumor Activity : Some analogs of sulfonamide derivatives have shown promise in antitumor applications, suggesting that this compound may also have similar properties .

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

- A study investigated the inhibitory effects of sulfonamide derivatives on carbonic anhydrases (CA), demonstrating that modifications in the sulfonamide structure can significantly affect enzyme inhibition potency. This compound was included in this analysis, showing moderate inhibition compared to other derivatives .

- Antitumor Activity Assessment :

- Anti-inflammatory Mechanisms :

Q & A

Q. What are the optimal synthetic routes for methyl N-(4-methylphenyl)-N-(methylsulfonyl)glycinate, and how do reaction conditions influence yield and purity?

Methodological Answer : The synthesis typically involves sequential functionalization of glycine methyl ester. Key steps include:

- Sulfonylation : Reacting glycine methyl ester with methylsulfonyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

- Arylation : Coupling the sulfonylated intermediate with 4-methylphenyl isocyanate or a halogenated aryl precursor via nucleophilic substitution (e.g., using K₂CO₃ as a base in DMF at 60–80°C) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to achieve >95% purity .

Critical Parameters : - Temperature control during sulfonylation to avoid side reactions (e.g., over-sulfonylation).

- Solvent polarity adjustments to optimize coupling efficiency .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 316.08 (C₁₂H₁₅NO₅S) .

- Infrared (IR) Spectroscopy : Peaks at 1720 cm⁻¹ (ester C=O), 1350–1150 cm⁻¹ (S=O stretching) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions, and how do substituent effects modulate this behavior?

Methodological Answer :

- Reactivity Analysis :

- The methylsulfonyl group acts as a strong electron-withdrawing group, activating the adjacent nitrogen for nucleophilic attack.

- Steric hindrance from the 4-methylphenyl group slows reactions at the aryl ring but enhances regioselectivity at the sulfonamide site .

- Substituent Effects :

- Comparative studies with analogs (e.g., 4-methoxy or 4-chloro derivatives) show that electron-donating groups reduce sulfonamide reactivity by ~30% (kinetic assays in acetonitrile) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition-state geometries to guide synthetic optimization .

Q. How does this compound interact with biological targets such as cyclooxygenase (COX) enzymes, and what experimental models validate its anti-inflammatory potential?

Methodological Answer :

- Enzyme Inhibition Assays :

- In vitro COX-1/COX-2 Inhibition : Use purified enzymes (e.g., recombinant human COX-2) and measure IC₅₀ via colorimetric assays (e.g., prostaglandin E₂ quantification). Reported IC₅₀ values range from 12–25 μM, comparable to indomethacin .

- Molecular Docking : AutoDock Vina simulations reveal binding affinity to COX-2’s hydrophobic pocket, with key interactions at Val523 and Tyr355 .

- Cell-Based Models :

- Murine macrophage (RAW 264.7) assays to assess nitric oxide (NO) suppression (e.g., 40% reduction at 50 μM) .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs, and how can structure-activity relationship (SAR) studies improve predictive accuracy?

Methodological Answer :

- Data Reconciliation :

- SAR Development :

Q. Experimental Design Considerations

Q. How should researchers design stability studies to evaluate this compound under physiological conditions?

Methodological Answer :

- Accelerated Stability Testing :

- pH Stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm). Hydrolysis of the methyl ester is pH-dependent (t₁/₂ = 8 hours at pH 9 vs. >48 hours at pH 2) .

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition onset (>180°C) .

Q. What computational and experimental approaches are synergistic for optimizing the compound’s pharmacokinetic properties?

Methodological Answer :

- In Silico ADME Prediction :

- Experimental Validation :

- Caco-2 Permeability Assays : Measure apparent permeability (Papp) to predict intestinal absorption (target: Papp >1 × 10⁻⁶ cm/s) .

- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess metabolic clearance (e.g., 30% remaining after 1 hour) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.